molecular formula C12H11F3O4 B1608258 3-[4-(Trifluoromethyl)phenyl]pentanedioic acid CAS No. 848611-89-2

3-[4-(Trifluoromethyl)phenyl]pentanedioic acid

Cat. No. B1608258
M. Wt: 276.21 g/mol
InChI Key: YBNGTQQWDSYSMK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “3-[4-(Trifluoromethyl)phenyl]pentanedioic acid” is C12H11F3O4 . The exact structure would require more specific information or experimental data which is not available in the current resources.


Physical And Chemical Properties Analysis

The molecular weight of “3-[4-(Trifluoromethyl)phenyl]pentanedioic acid” is 276.21 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.

properties

IUPAC Name

3-[4-(trifluoromethyl)phenyl]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O4/c13-12(14,15)9-3-1-7(2-4-9)8(5-10(16)17)6-11(18)19/h1-4,8H,5-6H2,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBNGTQQWDSYSMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50385076
Record name 3-[4-(trifluoromethyl)phenyl]pentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50385076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(Trifluoromethyl)phenyl]pentanedioic acid

CAS RN

848611-89-2
Record name 3-[4-(trifluoromethyl)phenyl]pentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50385076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Imamura, N Tomita, Y Kawakita, Y Ito, K Ono… - Bioorganic & medicinal …, 2017 - Elsevier
A lead compound A was identified previously as an stearoyl coenzyme A desaturase (SCD) inhibitor during research on potential treatments for obesity. This compound showed high …
Number of citations: 34 www.sciencedirect.com

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